Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,4-thiadiazole derivatives: Known for their antimicrobial properties.
2-aminothiazole-4-carboxylate Schiff bases: Exhibited significant antibacterial and antifungal potential.
Uniqueness
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, contributes to its unique properties compared to other similar compounds.
Properties
CAS No. |
15001-12-4 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3 |
InChI Key |
IVPHBHOKIBKHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
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